7-Amino-1H-indole-3-carbonitrile 7-Amino-1H-indole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 165669-11-4
VCID: VC21280656
InChI: InChI=1S/C9H7N3/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5,12H,11H2
SMILES: C1=CC2=C(C(=C1)N)NC=C2C#N
Molecular Formula: C9H7N3
Molecular Weight: 157.17 g/mol

7-Amino-1H-indole-3-carbonitrile

CAS No.: 165669-11-4

Cat. No.: VC21280656

Molecular Formula: C9H7N3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

7-Amino-1H-indole-3-carbonitrile - 165669-11-4

Specification

CAS No. 165669-11-4
Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
IUPAC Name 7-amino-1H-indole-3-carbonitrile
Standard InChI InChI=1S/C9H7N3/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5,12H,11H2
Standard InChI Key KQDFKEMRXVEKKH-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)N)NC=C2C#N
Canonical SMILES C1=CC2=C(C(=C1)N)NC=C2C#N

Introduction

Structure and Chemical Properties

Molecular Structure

7-Amino-1H-indole-3-carbonitrile has the molecular formula C9H7N3 . The structure consists of:

  • An indole core (a bicyclic structure with a pyrrole ring fused to a benzene ring)

  • An amino (-NH2) group at position 7 of the indole ring

  • A carbonitrile (-CN) group at position 3 of the indole ring

  • A hydrogen atom attached to the nitrogen at position 1 (hence the "1H" designation)

This structural configuration creates a compound with multiple reactive sites and potential for diverse interactions with biological targets. The amino group serves as an electron-donating moiety, while the carbonitrile group functions as an electron-withdrawing group, creating an electronic push-pull system within the molecule.

Physical and Chemical Properties

The physical and chemical properties of 7-Amino-1H-indole-3-carbonitrile are crucial for understanding its behavior in various chemical reactions and biological systems. Table 1 summarizes the key properties of this compound.

Table 1: Physical and Chemical Properties of 7-Amino-1H-indole-3-carbonitrile

PropertyValueReference
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
CAS Number165669-11-4
Boiling Point447.5±25.0 °C (Predicted)
Density1.33±0.1 g/cm³ (Predicted)
pKa15.29±0.30 (Predicted)
Physical StateSolid
Purity (Commercial)Minimum 97%

The electronic properties of the compound are significantly influenced by the presence of both electron-donating (amino) and electron-withdrawing (carbonitrile) groups, which affects its reactivity patterns and interaction potential with biological macromolecules.

Synthesis Methods

Key Reaction Conditions

For the synthesis of related indole-3-carbonitrile derivatives, certain reaction conditions have proven effective:

  • Temperature control (typically between room temperature and reflux conditions)

  • Use of appropriate solvents (such as THF, diethyl ether, DMSO, or ethanol)

  • Employment of catalysts when necessary (such as copper catalysts)

  • Protection of sensitive functional groups during multi-step syntheses

  • Careful purification procedures (including column chromatography and recrystallization)

The synthesis of 2-amino-1H-indole-3-carbonitrile, a related compound, involves the use of reagents such as malononitrile, K2CO3, L-proline, and CuI catalyst in a DMSO/H2O mixture at 60°C . Similar approaches could potentially be adapted for the synthesis of 7-amino-1H-indole-3-carbonitrile with appropriate modifications to achieve regioselectivity.

Chemical Reactivity

Reactive Sites

7-Amino-1H-indole-3-carbonitrile contains several reactive sites that can participate in various chemical transformations:

  • The amino group at position 7:

    • Can undergo nucleophilic reactions

    • Participates in acylation and alkylation reactions

    • May form diazonium salts upon treatment with nitrous acid

  • The carbonitrile group at position 3:

    • Can be hydrolyzed to form carboxylic acid derivatives

    • May undergo reduction to form amines or aldehydes

    • Participates in addition reactions with nucleophiles

  • The N-H at position 1:

    • Can be deprotonated to form salts

    • Participates in N-substitution reactions

    • Forms hydrogen bonds with appropriate partners

  • The aromatic indole core:

    • Undergoes electrophilic aromatic substitution reactions

    • May participate in metallation reactions

    • Can be involved in oxidation reactions

Key Reactions

Based on its structural features, 7-Amino-1H-indole-3-carbonitrile can participate in various chemical reactions that are typical for compounds containing amino, carbonitrile, and indole moieties:

  • Oxidation reactions, potentially using reagents like potassium permanganate

  • Reduction reactions, potentially using reagents like lithium aluminum hydride

  • Acylation of the amino group to form amides

  • Alkylation of the indole nitrogen

  • Conversion of the carbonitrile group to other functional groups

  • Coupling reactions to form more complex molecules

These reactions are valuable for modifying the compound to create derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.

Biological Activities and Mechanisms

Pharmacological Properties

Indole derivatives, including 7-Amino-1H-indole-3-carbonitrile, are known for their diverse pharmacological properties. The specific biological activities of 7-Amino-1H-indole-3-carbonitrile include:

  • Potential antiviral activity through interactions with viral proteins or enzymes

  • Possible anticancer effects through inhibition of specific cellular pathways

  • Potential activity as enzyme inhibitors, particularly for protein kinases

The compound's biological activity is likely influenced by its structural features, which enable specific interactions with biological targets. The presence of both hydrogen bond donors (amino group, indole N-H) and acceptors (carbonitrile group) facilitates binding to protein targets through multiple non-covalent interactions.

Molecular Mechanisms

The mechanisms of action for 7-Amino-1H-indole-3-carbonitrile involve several biochemical pathways:

  • Interaction with specific enzyme binding sites, particularly those involved in cell signaling pathways

  • Modulation of protein-protein interactions

  • Interference with nucleic acid synthesis or function

  • Potential inhibition of viral replication processes

These mechanisms contribute to its biological activities, including potential antiviral and anticancer effects. The compound exhibits high gastrointestinal absorption and good permeability across biological membranes, indicating favorable bioavailability characteristics that enhance its potential as a drug candidate.

Applications

Medicinal Chemistry Applications

7-Amino-1H-indole-3-carbonitrile has significant applications in medicinal chemistry:

  • As a core fragment for the development of new protein kinase inhibitors

  • In the development of antiviral agents with novel mechanisms of action

  • As a building block for anticancer drug candidates

  • In structure-activity relationship studies to understand the impact of specific functional groups on biological activity

The compound's unique structural features make it valuable for drug design efforts, particularly in the context of developing targeted therapies for various diseases.

Research and Synthetic Applications

Beyond medicinal chemistry, 7-Amino-1H-indole-3-carbonitrile has several research and synthetic applications:

  • As an intermediate in the synthesis of more complex indole derivatives

  • In the development of new synthetic methodologies for heterocyclic compounds

  • As a model compound for studying reaction mechanisms

  • In the investigation of structure-property relationships for indole derivatives

The commercial availability of 7-Amino-1H-indole-3-carbonitrile with high purity (minimum 97%) facilitates its use in various research contexts, contributing to advances in both synthetic organic chemistry and medicinal chemistry.

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